2-Benzimidamidoacetic acid

Description

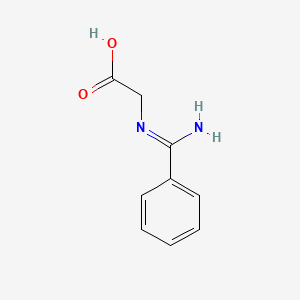

Structure

3D Structure

Properties

IUPAC Name |

2-[[amino(phenyl)methylidene]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNJTKQGYFSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376927 | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-07-1 | |

| Record name | N-(Iminophenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32683-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32683-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Benzimidamidoacetic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Benzimidamidoacetic acid, a molecule of significant interest in medicinal chemistry and drug development. Known systematically as N-(1H-benzimidazol-2-yl)glycine, this compound serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document offers a detailed examination of the primary synthetic strategies, elucidated reaction mechanisms, and comprehensive, field-proven experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both a theoretical understanding and a practical framework for the successful synthesis of this target molecule.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique structural features of the benzimidazole ring system, particularly its ability to engage in various non-covalent interactions, make it an attractive core for the design of novel therapeutic agents. 2-Benzimidamidoacetic acid, in particular, offers multiple points for further chemical modification, making it a versatile building block for combinatorial library synthesis and lead optimization programs.

This guide will focus on the two most prevalent and efficient synthetic routes to 2-Benzimidamidoacetic acid: a two-step approach via a 2-aminobenzimidazole intermediate and a more streamlined one-pot synthesis. We will delve into the mechanistic underpinnings of each pathway, providing insights into the rationale behind the selection of reagents and reaction conditions.

Synthetic Pathways to 2-Benzimidamidoacetic Acid

The synthesis of 2-Benzimidamidoacetic acid can be approached through two primary, well-established routes. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Route A: Two-Step Synthesis via 2-Aminobenzimidazole

This classic and highly reliable method involves two discrete chemical transformations:

-

Step 1: Synthesis of the 2-Aminobenzimidazole Intermediate.

-

Step 2: N-Alkylation of 2-Aminobenzimidazole with a Haloacetic Acid Derivative.

This approach offers excellent control over the reaction at each stage and generally provides high yields of the desired product.

The formation of the benzimidazole ring in the first step proceeds via a cyclocondensation reaction. When o-phenylenediamine is treated with cyanogen bromide, the diamine acts as a dinucleophile, attacking the electrophilic carbon of the cyanogen bromide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic 2-aminobenzimidazole.

The second step is a nucleophilic substitution reaction. The exocyclic amino group of 2-aminobenzimidazole is more nucleophilic than the imidazole ring nitrogens and readily attacks the electrophilic carbon of ethyl chloroacetate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed as a byproduct. The resulting ester is then hydrolyzed under basic conditions to afford the target carboxylic acid.

Diagram 1: Mechanistic workflow for the two-step synthesis of 2-Benzimidamidoacetic acid.

Route B: One-Pot Synthesis

A more convergent and atom-economical approach involves the direct condensation of o-phenylenediamine with glycine. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid, and can be significantly accelerated using microwave irradiation.

In this one-pot procedure, the acidic medium protonates the carbonyl group of glycine, enhancing its electrophilicity. One of the amino groups of o-phenylenediamine then attacks the activated carbonyl carbon. A series of proton transfers and water elimination steps lead to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. The use of microwave heating dramatically reduces the reaction time from hours to minutes by efficiently transferring energy to the polar reactants.

Diagram 2: Conceptual workflow for the one-pot synthesis of 2-Benzimidamidoacetic acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the synthesis.

Protocol for Route A: Two-Step Synthesis

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| o-Phenylenediamine | 1.0 | 108.14 | 10.8 g (0.1 mol) |

| Cyanogen Bromide | 1.0 | 105.92 | 10.6 g (0.1 mol) |

| Ethanol (95%) | - | - | 200 mL |

| Sodium Bicarbonate | - | 84.01 | As required |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in 150 mL of 95% ethanol.

-

In a separate beaker, carefully dissolve cyanogen bromide in 50 mL of 95% ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly add the cyanogen bromide solution to the stirred solution of o-phenylenediamine over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the crude product under vacuum and wash the solid with cold ethanol.

-

The crude product is 2-aminobenzimidazole hydrobromide. To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Filter the white precipitate of 2-aminobenzimidazole, wash thoroughly with water, and dry in a vacuum oven at 60 °C.

Expected Yield: 85-95%.

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 2-Aminobenzimidazole | 1.0 | 133.15 | 13.3 g (0.1 mol) |

| Ethyl Chloroacetate | 1.1 | 122.55 | 13.5 g (0.11 mol) |

| Anhydrous Potassium Carbonate | 2.0 | 138.21 | 27.6 g (0.2 mol) |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 150 mL |

| Sodium Hydroxide | - | 40.00 | As required |

| Hydrochloric Acid (conc.) | - | - | As required |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminobenzimidazole, anhydrous potassium carbonate, and anhydrous DMF.

-

Stir the suspension under a nitrogen atmosphere and add ethyl chloroacetate dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

The crude ester product will precipitate. Filter the solid, wash with water, and dry.

-

For hydrolysis, suspend the crude ester in 100 mL of a 10% aqueous sodium hydroxide solution and heat to reflux for 2 hours.

-

Cool the resulting clear solution to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate.

-

Cool the mixture in an ice bath, filter the solid, wash with cold water, and dry to obtain 2-Benzimidamidoacetic acid.

Expected Yield: 70-85% (from 2-aminobenzimidazole).

Protocol for Route B: One-Pot Synthesis

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| o-Phenylenediamine | 1.0 | 108.14 | 1.08 g (0.01 mol) |

| Glycine | 1.2 | 75.07 | 0.90 g (0.012 mol) |

| Hydrochloric Acid (4M) | - | - | 20 mL |

| Ammonia solution (conc.) | - | - | As required |

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, add o-phenylenediamine, glycine, and 4M hydrochloric acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 15-20 minutes. Caution: Ensure the microwave reactor is operated according to the manufacturer's safety guidelines.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into a beaker and neutralize with concentrated ammonia solution to a pH of approximately 7.

-

The product will precipitate from the solution.

-

Cool the mixture in an ice bath for 30 minutes.

-

Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Benzimidamidoacetic acid.

Expected Yield: 60-75%.

Conclusion

This guide has detailed two robust and efficient synthetic pathways for the preparation of 2-Benzimidamidoacetic acid. Route A, the two-step synthesis, offers high yields and purity, making it suitable for applications where material quality is paramount. Route B, the one-pot synthesis, provides a rapid and more environmentally friendly alternative, which is particularly advantageous for high-throughput synthesis and library generation. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important benzimidazole derivative.

References

-

Shahnaz M, Kaur P, Parkash J, Parsad DN. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. 2018; 8(5):460-464. [Link]

-

Sriram R, Sapthagiri R, Ravi A. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater Sci Eng. 2015; 3(2): 1-4. [Link]

- Patel, et al.

-

Verma, A., Joshi, S., & Singh, D. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 928-935. [Link]

-

Tiwari, A., & Singh, A. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized... ResearchGate. Retrieved January 21, 2026, from [Link]

-

Sasane, N. A., Valvi, A. K., Meshram, G. S., & Wadhawa, G. C. (2022). Synthesis of benzimidazole derivatives in an aqueous media and reflux conditions catalyzed by glycine at pH 5.2 under microwave approach. Materials Today: Proceedings, 58, 182-188. [Link]

-

Rana, K. S., Kaur, J., & Singh, V. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 38-50. [Link]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Benzimidamidoacetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-Benzimidamidoacetic acid, a molecule of interest in medicinal chemistry. This document moves beyond a theoretical overview to provide actionable, field-proven insights into the integrated use of synthetic chemistry and advanced spectroscopic techniques. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our findings in authoritative references. The core of this guide is a detailed walkthrough of synthetic strategy, followed by in-depth analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm the molecular structure of the title compound.

Introduction: The Rationale for a Multi-Technique Approach

The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development, particularly in the pharmaceutical industry where even minor structural ambiguities can have profound biological consequences. 2-Benzimidamidoacetic acid, possessing a benzimidazole core, an amide linkage, and a carboxylic acid moiety, presents a valuable case study for the application of a synergistic analytical workflow. No single technique can provide the complete structural picture; rather, it is the convergence of data from multiple orthogonal techniques that builds an unshakeable foundation of evidence. This guide will demonstrate how the strategic application of synthesis and spectroscopy can be used to assemble a complete and validated structural dossier.

Synthetic Strategy: A Plausible Route to 2-Benzimidamidoacetic Acid

A logical and efficient synthesis is the first step in any structural elucidation project, as it provides the material for analysis and offers preliminary structural confirmation. A plausible and widely applicable method for the synthesis of 2-acylaminobenzimidazoles involves the acylation of 2-aminobenzimidazole.[1][2]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Benzimidamidoacetic Acid.

Experimental Protocol: Synthesis of 2-Benzimidamidoacetic Acid

-

Step 1: Synthesis of 2-(Chloroacetamido)benzimidazole.

-

To a stirred solution of 2-aminobenzimidazole (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C, add a base such as triethylamine (1.1 eq.).

-

Slowly add chloroacetyl chloride (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)benzimidazole. Purify by recrystallization or column chromatography.

-

-

Step 2: Synthesis of 2-Benzimidamidoacetic Acid.

-

Dissolve the purified 2-(chloroacetamido)benzimidazole (1.0 eq.) in an aqueous solution of a base (e.g., 2M sodium hydroxide).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M hydrochloric acid) to a pH of approximately 3-4.

-

The product, 2-Benzimidamidoacetic acid, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Spectroscopic Elucidation: A Triad of Analytical Techniques

The synthesized compound will be subjected to a battery of spectroscopic analyses to confirm its structure. The following sections detail the experimental protocols and expected results for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.[3] A combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments will be employed.

Visualizing the Structure and Atom Numbering

Caption: Structure of 2-Benzimidamidoacetic acid with atom numbering for NMR assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Benzimidamidoacetic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

-

1D ¹H NMR: Acquire a standard proton NMR spectrum.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton coupling networks.[4]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify direct one-bond proton-carbon correlations.[5]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets. |

| ~10.5 | br s | 1H | NH-C=O | Amide protons are also significantly deshielded and their signals are often broad. |

| ~12.0 | br s | 1H | Benzimidazole NH | The imidazole NH proton is acidic and its chemical shift can be variable. |

| ~7.5-7.6 | m | 2H | H-4, H-7 | Protons on the benzene ring of the benzimidazole moiety. |

| ~7.1-7.2 | m | 2H | H-5, H-6 | Protons on the benzene ring of the benzimidazole moiety. |

| ~4.1 | s | 2H | CH₂ | Methylene protons adjacent to a carbonyl group typically appear in this region. The singlet nature indicates no adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | COOH | Carboxylic acid carbonyl carbons are highly deshielded. |

| ~168 | NH-C=O | Amide carbonyl carbons are also found in the downfield region. |

| ~155 | C-2 | The carbon atom of the imidazole ring attached to the two nitrogen atoms is significantly deshielded. |

| ~143, ~133 | C-7a, C-3a | Quaternary carbons of the benzimidazole ring system. |

| ~121-123 | C-5, C-6 | Aromatic CH carbons. |

| ~111-115 | C-4, C-7 | Aromatic CH carbons. |

| ~42 | CH₂ | Aliphatic carbon adjacent to a carbonyl group. |

2D NMR Analysis: Connecting the Pieces

-

COSY: A cross-peak between the signals at ~7.5-7.6 ppm and ~7.1-7.2 ppm would confirm their coupling and adjacency on the aromatic ring. No other correlations are expected for the isolated spin systems.

-

HSQC: This experiment is critical for definitive assignments. It will show correlations between the proton signals and the carbons they are directly attached to. For example, the proton signal at ~4.1 ppm will correlate with the carbon signal at ~42 ppm, confirming the CH₂ group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

-

Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrometry Data

-

Molecular Ion:

-

Positive Ion Mode: [M+H]⁺ at m/z 208.07.

-

Negative Ion Mode: [M-H]⁻ at m/z 206.05.

-

-

Key Fragmentation Pathways: The amide bond is a common site for fragmentation.[6][7] The loss of the carboxylic acid group is also a characteristic fragmentation for such compounds.[8][9]

Caption: Plausible fragmentation pathway for 2-Benzimidamidoacetic Acid in positive ion ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3200 | Medium | N-H stretch | Benzimidazole & Amide |

| ~3050 | Weak | C-H stretch | Aromatic |

| ~2950 | Weak | C-H stretch | Aliphatic |

| ~1710 | Strong | C=O stretch | Carboxylic Acid[10][11] |

| ~1680 | Strong | C=O stretch (Amide I)[12][13] | Secondary Amide |

| ~1620, ~1470 | Medium | C=C stretch | Aromatic |

| ~1540 | Medium | N-H bend (Amide II)[12] | Secondary Amide |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

The very broad absorption in the 3300-2500 cm⁻¹ range due to the hydrogen-bonded O-H stretch of the carboxylic acid is highly characteristic.[14] The presence of two distinct carbonyl absorptions (one for the carboxylic acid and one for the amide) and the N-H bending peak further corroborates the proposed structure.

Data Integration and Structure Confirmation: The Final Verdict

The final step in the structure elucidation process is the integration of all collected data into a single, self-consistent structural assignment.

-

MS confirms the molecular formula C₉H₉N₃O₃.

-

IR confirms the presence of the key functional groups: carboxylic acid, secondary amide, and a benzimidazole ring.

-

¹³C NMR confirms the presence of nine distinct carbon atoms, including two carbonyls, five aromatic/olefinic carbons, and one aliphatic carbon.

-

¹H NMR shows the expected number of protons in their predicted chemical environments.

-

2D NMR (COSY and HSQC) unequivocally connects the proton and carbon skeletons, confirming the connectivity of the atoms within the molecule.

The convergence of these independent lines of evidence provides an exceptionally high degree of confidence in the assigned structure of 2-Benzimidamidoacetic acid. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any future research or development activities involving this compound.

References

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

ACS Omega. (2018, September 21). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emerypharma.com [emerypharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

Spectroscopic Fingerprinting of 2-Benzimidamidoacetic Acid: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Benzimidamidoacetic acid, a molecule integrating the biologically significant benzimidazole scaffold with an amino acid moiety, presents a compelling target for spectroscopic investigation. The benzimidazole core is a prevalent motif in numerous pharmacologically active agents, recognized for its diverse therapeutic properties. The acetic acid side chain, linked via an amide bond, introduces functionalities that can significantly influence the molecule's solubility, pharmacokinetic profile, and target interactions.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Benzimidamidoacetic acid. Moving beyond a mere recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causal relationships between the molecular structure and its spectral output. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a detailed "spectroscopic fingerprint" of this molecule. Each section is designed to be a self-validating system, where experimental choices are justified and data interpretation is grounded in established chemical principles.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. 2-Benzimidamidoacetic acid comprises three key functional groups that will dictate its spectral behavior: the benzimidazole ring system, a secondary amide linkage, and a carboxylic acid terminus.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within 2-Benzimidamidoacetic acid.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, offering crucial insights into the molecular structure.[1]

Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically broad due to chemical exchange and hydrogen bonding. |

| Benzimidazole N-H | ~12.0 - 13.6 | Broad Singlet | 1H | This proton is often deshielded due to the aromatic nature of the ring and hydrogen bonding.[1] |

| Amide N-H | ~8.5 - 9.5 | Triplet | 1H | The coupling to the adjacent CH₂ group results in a triplet. |

| Aromatic Protons (H-4, H-7) | ~7.5 - 7.7 | Multiplet | 2H | Protons on the benzene ring of the benzimidazole moiety. |

| Aromatic Protons (H-5, H-6) | ~7.1 - 7.3 | Multiplet | 2H | Protons on the benzene ring of the benzimidazole moiety. |

| Methylene Protons (-CH₂-) | ~4.0 - 4.2 | Doublet | 2H | These protons are adjacent to the amide nitrogen and are coupled to the amide N-H. |

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its ability to solubilize a wide range of organic compounds and, crucially, to slow down the exchange of labile protons (like those in N-H and O-H groups) allows for their observation in the ¹H NMR spectrum.[1] In protic solvents like D₂O, these signals would rapidly exchange and become unobservable.

-

Reference Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzimidamidoacetic acid in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-16 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |

| Amide Carbonyl (-NHC O-) | ~165 - 170 | The amide carbonyl is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl. |

| Benzimidazole C-2 | ~150 - 155 | The carbon atom situated between the two nitrogen atoms in the imidazole ring. |

| Benzimidazole C-3a, C-7a | ~135 - 145 | The bridgehead carbons of the benzimidazole ring system. Tautomerism can lead to averaged signals.[3] |

| Benzimidazole C-4, C-7 | ~110 - 120 | Aromatic carbons of the benzene portion. |

| Benzimidazole C-5, C-6 | ~120 - 130 | Aromatic carbons of the benzene portion. |

| Methylene Carbon (-C H₂-) | ~40 - 45 | The aliphatic carbon adjacent to the amide nitrogen. |

Causality Behind Experimental Choices:

-

Proton Decoupling: The ¹³C NMR spectrum is typically acquired with broadband proton decoupling. This collapses the carbon signals into singlets, simplifying the spectrum and improving the signal-to-noise ratio.

-

Solvent: DMSO-d₆ is used for the same reasons as in ¹H NMR, with its carbon signals (δ ≈ 39.52 ppm) serving as a convenient internal reference.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 45-90°

-

Spectral width: 0-200 ppm

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][5] |

| N-H Stretch (Amide & Benzimidazole) | 3400 - 3100 | Medium, Broad | This band may overlap with the broad O-H stretch. Secondary amides typically show a single N-H stretch.[6][7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzimidazole ring. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a prominent feature.[2][5] |

| C=O Stretch (Amide I Band) | 1690 - 1630 | Strong, Sharp | The amide carbonyl stretch is also a strong and characteristic absorption.[6][8] |

| N-H Bend (Amide II Band) | 1570 - 1515 | Medium | This band arises from the in-plane bending of the N-H bond in the secondary amide.[7][9] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple bands are expected due to the vibrations of the benzene ring. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | This stretch is associated with the C-O single bond of the carboxylic acid.[10][11] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The molecular weight of 2-Benzimidamidoacetic acid (C₉H₉N₃O₃) is 207.19 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z corresponding to this value.

-

Major Fragmentation Pathways: Electron Impact (EI) ionization would likely lead to characteristic fragmentation of the molecule.

Logical Fragmentation Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

"2-Benzimidamidoacetic acid" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-2-carboxylic Acid

A Note on Nomenclature: The topic "2-Benzimidamidoacetic acid" does not correspond to a standard, readily identifiable chemical structure. This guide focuses on the closely related and well-characterized compound 1H-Benzimidazole-2-carboxylic acid (CAS No. 2849-93-6), a key molecule in medicinal chemistry and material science. Its structural features align closely with the inferred components of the requested topic, providing a scientifically robust foundation for this technical exploration.

Introduction

1H-Benzimidazole-2-carboxylic acid is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a carboxylic acid group at the 2-position. This arrangement confers a unique combination of aromaticity, hydrogen bonding capability, and acidic character, making it a versatile scaffold in drug discovery and a valuable building block in supramolecular chemistry. For researchers in drug development, a thorough understanding of its physicochemical properties is paramount, as these attributes directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for target interaction.

This guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzimidazole-2-carboxylic acid, offering field-proven insights into its synthesis, characterization, and the implications of its properties for scientific research.

Chemical Identity and Core Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific profile. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1H-Benzimidazole-2-carboxylic acid | [1] |

| Synonyms | 2-Carboxybenzimidazole, BICA | [1] |

| CAS Number | 2849-93-6 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Melting Point | 170 °C (with decomposition) | [2] |

| Appearance | Crystalline solid | - |

Computational Properties for Drug Development

Modern drug discovery leverages computational models to predict a compound's pharmacokinetic behavior. These "drug-likeness" parameters are crucial for early-stage candidate assessment.

| Parameter | Value | Significance in Drug Development | Source |

| XLogP3 | 1.1 | Predicts lipophilicity and membrane permeability. A value around 1-3 is often optimal. | [1] |

| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. | [1] |

| Hydrogen Bond Acceptors | 3 | Affects solubility and target interaction. | [1] |

| Rotatable Bond Count | 1 | A low count suggests conformational rigidity, which can be favorable for binding affinity. | [1] |

| Topological Polar Surface Area (TPSA) | 66 Ų | Predicts cell permeability; values < 140 Ų are generally associated with good oral bioavailability. | [1] |

Synthesis and Purification

The synthesis of 1H-Benzimidazole-2-carboxylic acid is most commonly achieved via the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3]

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol describes a common laboratory-scale synthesis. The rationale behind this choice is its reliability and use of readily available starting materials.

Causality and Experimental Choices:

-

o-Phenylenediamine and Oxalic Acid: This is a classic Phillips condensation. Oxalic acid serves as the source for the C2-carbon and the attached carboxylic acid groups. The reaction proceeds via an initial condensation to form a diimine-like intermediate, followed by cyclization and dehydration.

-

Acid Catalyst (e.g., HCl or p-TSOH): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and facilitating the nucleophilic attack by the amino groups of o-phenylenediamine.[3]

-

Heating/Reflux: Provides the necessary activation energy for the dehydration and cyclization steps.

-

Recrystallization: A critical step for purification. The choice of solvent (e.g., water or ethanol/water) is based on the principle that the target compound should be sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.2 eq).

-

Acid Addition: Add 4 M hydrochloric acid as the solvent and catalyst.

-

Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water to remove residual acid and unreacted starting materials.

-

Purification: Recrystallize the crude solid from hot water or an ethanol-water mixture to yield pure 1H-Benzimidazole-2-carboxylic acid.

-

Drying: Dry the purified crystals in a vacuum oven.

Caption: Analytical workflow for structural validation and purity assessment.

Solubility and Acidity (pKa)

Solubility and acidity are critical determinants of a drug's behavior in biological systems and its formulation possibilities.

Solubility Profile

-

Aqueous Solubility: As an amphoteric molecule with both an acidic (COOH) and a basic (imidazole) group, its aqueous solubility is pH-dependent. It is expected to be sparingly soluble in neutral water but will show increased solubility in both acidic (forming a soluble cation) and basic (forming a soluble carboxylate anion) aqueous solutions.

-

Organic Solvent Solubility: It is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar functional groups and the aromatic ring system. [4]It likely has moderate solubility in polar protic solvents like methanol and ethanol and poor solubility in nonpolar solvents such as hexane and toluene. [5][6]

Acidity (pKa)

The pKa values dictate the ionization state of the molecule at a given pH.

-

Carboxylic Acid pKa (pKa₁): Estimated to be in the range of 3.5 - 4.5 . This is slightly more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the adjacent imidazole ring.

-

Imidazole pKa (pKa₂): The pKa for the protonation of the imidazole ring is estimated to be around 5.0 - 5.5 . This value is crucial for understanding its behavior at physiological pH (~7.4).

At pH 7.4, the carboxylic acid group (pKa₁ < 7.4) will be predominantly deprotonated (COO⁻), while the imidazole ring (pKa₂ < 7.4) will be predominantly neutral. This results in an overall anionic charge, which significantly impacts membrane permeability and interaction with biological targets.

Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC

Causality and Experimental Choices:

-

Reversed-Phase (RP) C18 Column: The C18 stationary phase is nonpolar. 1H-Benzimidazole-2-carboxylic acid has moderate polarity and will have good retention and separation characteristics on this type of column.

-

Mobile Phase (Acetonitrile/Water with Acid): A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) is used. The gradient elution (gradually increasing acetonitrile) allows for the separation of impurities with different polarities. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is critical. It protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks and reproducible retention times.

-

UV Detection (e.g., at 275-285 nm): The benzimidazole ring system contains a strong chromophore that absorbs UV light, making it easily detectable. The wavelength of maximum absorbance should be determined experimentally for optimal sensitivity.

Step-by-Step Methodology:

-

System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in DMSO or the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

1H-Benzimidazole-2-carboxylic acid possesses a well-defined set of physicochemical properties that make it an important molecule for further investigation. Its moderate lipophilicity, hydrogen bonding capacity, and predictable ionization behavior provide a solid foundation for its use in drug design and material science. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce and characterize this compound with high purity and confidence, enabling its effective application in advanced scientific research.

References

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233240, 2-Benzimidazolecarboxylic acid. PubChem.

- ResearchGate. (2021). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW).

- Al-Suwaidan, I. A., et al. (2016). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 24(5), 595-603.

- Yusof, M. I., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 941-958.

- Xia, Z., et al. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. CrystEngComm, 14(24), 8439-8446.

- Mikiciuk-Olasik, E., et al. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 70(1), 33-40.

- El kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 327-330.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666.

-

PrepChem. (n.d.). Synthesis of benzimidazole-2-carboxylic acid. Retrieved from [Link].

- Tiznado, W., et al. (2020).

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link].

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

- ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols.

Sources

- 1. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"2-Benzimidamidoacetic acid" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Benzimidamidoacetic acid

Introduction: The Critical Role of Pre-formulation Studies

In the landscape of drug discovery and development, the journey from a promising new chemical entity (NCE) to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are the bedrock upon which formulation design, pharmacokinetic profiling, and ultimately, clinical success are built. This guide provides a comprehensive framework for the systematic investigation of 2-Benzimidamidoacetic acid, a novel benzimidazole derivative.

As a molecule possessing both an acidic (acetic acid) and a basic (benzimidazole) moiety, 2-Benzimidamidoacetic acid is expected to exhibit amphoteric properties, making its behavior highly dependent on pH. This guide is structured to lead a researcher through a logical, phase-appropriate sequence of studies, from initial characterization to in-depth stability analysis, explaining not just the "how" but the critical "why" behind each experimental choice. The protocols described herein are designed to be self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Section 1: Foundational Physicochemical Characterization

Before embarking on solubility or stability protocols, a baseline understanding of the molecule's intrinsic properties is essential. These data inform every subsequent step.

1.1 Molecular Structure and Ionization Behavior

2-Benzimidamidoacetic acid contains a benzimidazole ring, which is weakly basic, and a carboxylic acid group, which is acidic.

-

Benzimidazole Moiety: The imidazole ring contains a basic nitrogen atom. The pKa of benzimidazole itself is approximately 5.5.[1] Substitution can alter this, but it provides a reasonable starting estimate for the protonation of the ring system.

-

Acetic Acid Moiety: The carboxylic acid group is acidic, with an estimated pKa around 4.0-5.0.[2]

This amphoteric nature predicts a zwitterionic form and a distinct pH-solubility profile, with minimum solubility expected at its isoelectric point (pI) and increased solubility in both acidic and basic environments.[3]

1.2 Analytical Method Development: The Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of both solubility and stability studies. The primary goal is to develop a stability-indicating method (SIM) , which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[4][5] A high-performance liquid chromatography (HPLC) method with UV detection is the industry standard for this purpose.[6][7]

Protocol 1.1: Development of a Stability-Indicating HPLC-UV Method

-

Initial Assessment:

-

Determine the UV absorbance maximum (λ-max) of 2-Benzimidamidoacetic acid by scanning a dilute solution (e.g., 10 µg/mL in methanol or acetonitrile) from 200-400 nm. The benzimidazole chromophore typically provides strong UV absorbance.[6]

-

-

Column and Mobile Phase Screening:

-

Rationale: The goal is to find conditions that provide good peak shape (symmetry), adequate retention, and separation from potential impurities or degradants.

-

Start with a versatile C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Screen a gradient elution profile using an acidified aqueous mobile phase (A: 0.1% formic acid in water) and an organic mobile phase (B: 0.1% formic acid in acetonitrile). A typical starting gradient might be 5% to 95% B over 15 minutes.[6]

-

-

Method Optimization:

-

Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation.

-

The method is considered "stability-indicating" only after it has been proven to separate the intact drug from all degradation products generated during forced degradation studies (see Section 3).[5][8]

-

-

Validation:

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Section 2: Comprehensive Solubility Profiling

Solubility dictates a drug's absorption and bioavailability. For an ionizable compound like 2-Benzimidamidoacetic acid, a simple solubility value in water is insufficient. A full profile across a range of relevant conditions is required.

2.1 Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining intrinsic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of solid drug.[9][10]

Protocol 2.1: pH-Solubility Profile Determination

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation:

-

Add an excess amount of solid 2-Benzimidamidoacetic acid to vials containing each buffer (e.g., 5-10 mg in 2 mL of buffer).[11] The key is to ensure solid material remains visible at the end of the experiment.[9]

-

Rationale: The presence of excess solid ensures that equilibrium is established with a saturated solution.[10]

-

-

Equilibration:

-

Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48-72 hours.[9]

-

Rationale: This extended time is crucial to ensure a true thermodynamic equilibrium is reached. To confirm, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the concentration plateaus.[9]

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.[11]

-

Dilute the filtrate with the mobile phase and quantify the concentration using the validated HPLC-UV method.

-

Measure the final pH of the saturated solution to ensure it has not shifted significantly.[10]

-

2.2 Biorelevant Media Solubility

To better predict in vivo performance, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.[12][13] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly impact the solubility of poorly soluble drugs.[14][15]

Protocol 2.2: Solubility in FaSSIF and FeSSIF

-

Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using commercially available powders or from scratch according to established recipes.[13][14]

-

Methodology: Follow the same shake-flask procedure as described in Protocol 2.1, substituting the simple buffers with FaSSIF and FeSSIF.

-

Rationale: Comparing solubility in these media to simple buffers provides insight into potential food effects on drug absorption.[12] For a lipophilic compound, solubility is often enhanced in FeSSIF due to the higher concentration of solubilizing agents.[12]

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, structured table.

| Medium | pH (Final) | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 37 | 1500 |

| Acetate Buffer | 4.5 | 37 | 50 |

| Phosphate Buffer (FaSSIF) | 6.5 | 37 | 250 |

| Phosphate Buffer | 7.4 | 37 | 800 |

| Borate Buffer | 9.0 | 37 | 2200 |

| FeSSIF | 5.0 | 37 | 95 |

Note: Data are hypothetical and for illustrative purposes only.

Section 3: Intrinsic Stability and Degradation Pathway Analysis

Forced degradation, or stress testing, is undertaken to identify the likely degradation products that may arise during formal stability studies.[16][17] This process is essential for developing and validating a truly stability-indicating analytical method and for understanding the molecule's inherent vulnerabilities.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Protocol 3.1: Forced Degradation Studies

-

Acid & Base Hydrolysis:

-

Conditions: Treat separate solutions of the drug with 0.1 N HCl and 0.1 N NaOH. If no degradation occurs at room temperature, heat the samples (e.g., 60-80°C).[16][19]

-

Rationale: This simulates exposure to acidic gastric fluid and identifies bonds susceptible to acid/base-catalyzed cleavage, such as amides or esters.[20]

-

Procedure: After the target time, cool the samples and neutralize them before HPLC analysis to prevent further degradation.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Conditions: Expose solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[21] A control sample should be protected from light.

-

Rationale: This identifies light sensitivity, which informs packaging requirements (e.g., amber vials).[20]

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Details | Time (hrs) | % Assay of API | % Degradation | Major Degradants (RT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | 88.5 | 11.5 | 4.2 min |

| Base Hydrolysis | 0.1 N NaOH, RT | 8 | 91.2 | 8.8 | 5.1 min, 6.3 min |

| Oxidation | 3% H₂O₂, RT | 48 | 85.1 | 14.9 | 7.5 min (N-oxide) |

| Thermal (Solid) | 80°C | 72 | 99.1 | 0.9 | - |

| Thermal (Solution) | 80°C | 72 | 96.5 | 3.5 | 8.1 min |

| Photolytic | ICH Q1B | - | 98.8 | 1.2 | - |

Note: Data are hypothetical and for illustrative purposes only. RT = Retention Time.

Section 4: Formal Stability Testing

Following the foundational studies, formal stability testing under ICH-prescribed conditions is required to establish a re-test period for the drug substance or a shelf-life for the drug product.[21][22][23]

Protocol 4.1: ICH Stability Study

-

Storage Conditions:

-

Testing Schedule:

-

Samples are pulled at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[21]

-

-

Tests Performed: At each time point, the samples are tested for key quality attributes, including:

-

Appearance

-

Assay (potency) by the stability-indicating HPLC method

-

Degradation products/impurities by the stability-indicating HPLC method

-

Water content (if applicable)

-

-

Data Evaluation: The data are evaluated to determine the rate of change and to establish an appropriate shelf-life or re-test period, following the principles outlined in the ICH Q1E guideline.

Conclusion

The systematic approach detailed in this guide provides a robust framework for characterizing the solubility and stability of 2-Benzimidamidoacetic acid. By first establishing a foundational understanding of its physicochemical properties and developing a specific, stability-indicating analytical method, a researcher can generate high-quality, reliable data. The pH-solubility profile is critical for predicting its behavior in the gastrointestinal tract, while forced degradation studies reveal its intrinsic liabilities. Together, these data are indispensable for guiding rational formulation development, ensuring that this promising NCE has the best possible chance of becoming a safe and effective therapeutic agent.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

-

Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available from: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. Available from: [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Available from: [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Technology Networks. Available from: [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Association of Pharmaceutical Scientists. Available from: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

-

A REVIEW ON: STABILITY INDICATING FORCED DEGRADATION STUDIES. Research Journal of Pharmacy and Technology. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]

-

Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. SciSpace. Available from: [Link]

-

Quality Guidelines. ICH. Available from: [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

-

A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS. Available from: [Link]

-

How do you perform the shake flask method to determine solubility?. Quora. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. Available from: [Link]

-

Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

-

Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. Available from: [Link]

-

View of STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES. Neo Journal Publishing. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

What is the procedure for the synthesis of 2-acetic acid benzimidazole from 2-cyanomethyl benzimidazole?. ResearchGate. Available from: [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

-

Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. National Institutes of Health (NIH). Available from: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available from: [Link]

-

(PDF) Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. Available from: [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available from: [Link]

-

Table of Acids with Ka and pKa Values. CLAS. Available from: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. ijpsr.com [ijpsr.com]

- 5. irjpms.com [irjpms.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. biorelevant.com [biorelevant.com]

- 12. pharmalesson.com [pharmalesson.com]

- 13. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorelevant.com [biorelevant.com]

- 15. scispace.com [scispace.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

- 18. rjptonline.org [rjptonline.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. ICH Official web site : ICH [ich.org]

- 23. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Benzimidamidoacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of Benzimidazole Scaffolds in Modern Drug Discovery

The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its recurring presence in a multitude of FDA-approved drugs and biologically active molecules.[1] Its structural resemblance to natural purines allows it to readily interact with a wide array of biological macromolecules, making it a cornerstone in the development of therapeutics ranging from anticancer and antiviral agents to proton pump inhibitors.[2][3][] The diverse pharmacological activities of benzimidazole derivatives are intimately linked to their three-dimensional structure and their capacity for specific intermolecular interactions, such as hydrogen bonding and π-π stacking.[1]

Therefore, a precise understanding of the atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise. It is a critical step in rational drug design. For a molecule like 2-Benzimidamidoacetic acid, determining its crystal structure provides an atomic-resolution blueprint. This blueprint reveals the molecule's conformation, its hydrogen-bonding capabilities, and how it self-assembles in the solid state. Such information is invaluable for predicting how the molecule might interact with a biological target, guiding the design of more potent and selective analogues, and understanding its physicochemical properties, which are crucial for drug development. This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of 2-Benzimidamidoacetic acid, from synthesis to final structural interpretation.

Synthesis and High-Quality Crystal Growth: The Foundation of Structural Analysis

The axiom "better crystal, better data" is a fundamental truth in crystallography. The entire success of a structural analysis hinges on the quality of the single crystal. This section details the synthesis of 2-Benzimidamidoacetic acid and the critical, often nuanced, process of growing diffraction-quality crystals.

Synthesis Protocol: A Phillips Condensation Approach

A reliable method for synthesizing benzimidazole derivatives is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For 2-Benzimidamidoacetic acid, a common precursor is 2-amino-benzimidazole, which can be synthesized from o-phenylenediamine.

Step-by-Step Synthesis of 2-Benzimidamidoacetic Acid:

-

Precursor Synthesis (2-Aminobenzimidazole): This step often involves the cyclodesulfurization of a thiourea precursor, which can be formed from o-phenylenediamine and an isothiocyanate.[5] Alternative modern methods often utilize agents like iodoacetic acid to simplify the process and improve yields.[5]

-

Condensation Reaction:

-

To a solution of 2-aminobenzimidazole in a suitable solvent like N,N-dimethylformamide (DMF), add an equimolar amount of chloroacetic acid or ethyl chloroacetate.

-

Add a non-interfering base, such as potassium carbonate, to act as a proton scavenger.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality: The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbon of the chloroacetic acid. DMF is chosen for its high boiling point and ability to dissolve the reactants.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Benzimidamidoacetic acid.

-

The Art of Crystallization: From Solution to Ordered Lattice

Growing a single crystal suitable for XRD—typically larger than 0.1 mm with no significant defects—is often the most challenging step.[6] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Proven Crystallization Methodologies:

-

Slow Evaporation (The Method of Patience):

-